Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)

Benzofuran,4-bromo-2-phenyl- structure
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
كاس عدد:863870-92-2
وسط:C14H9BrO
ميغاواط:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29

Benzofuran,4-bromo-2-phenyl- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzofuran,4-bromo-2-phenyl-
    • 4-BROMO-2-PHENYLBENZOFURAN
    • 4-Bromo-2-phenylbenzofuran (ACI)
    • 4-bromo-2-phenyl-1-benzofuran
    • AKOS027380973
    • D72205
    • CS-0097135
    • DTXSID60460989
    • CS-16414
    • 863870-92-2
    • نواة داخلي: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
    • مفتاح Inchi: JFJOZPUPENSWRH-UHFFFAOYSA-N
    • ابتسامات: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1

حساب السمة

  • نوعية دقيقة: 271.98368g/mol
  • النظائر كتلة واحدة: 271.98368g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 1
  • تعقيدات: 237
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 4.7
  • طوبولوجي سطح القطب: 13.1Ų

الخصائص التجريبية

  • كثيف: 1.454
  • نقطة الغليان: 375.6°C at 760 mmHg
  • نقطة الوميض: 181°C
  • انكسار: 1.652

Benzofuran,4-bromo-2-phenyl- الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
eNovation Chemicals LLC
Y1077426-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
100mg
$395 2022-10-23
eNovation Chemicals LLC
Y1077426-250mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
250mg
$610 2022-10-23
eNovation Chemicals LLC
Y1077426-1g
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
1g
$1165 2022-10-23
Chemenu
CM411053-100mg
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
100mg
$309 2023-02-17
Chemenu
CM411053-250mg
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
250mg
$525 2023-02-17
Chemenu
CM411053-1g
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
1g
$1050 2023-02-17
eNovation Chemicals LLC
Y1337934-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
100mg
$295 2023-09-01
eNovation Chemicals LLC
Y1337934-250mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
250mg
$495 2023-09-01
eNovation Chemicals LLC
Y1337934-1g
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
1g
$1080 2023-09-01
1PlusChem
1P004XU2-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 >98%
100mg
$105.00 2024-04-21

Benzofuran,4-bromo-2-phenyl- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
المراجع
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; Miyata, Okiko; Naito, Takeaki, European Journal of Organic Chemistry, 2007, (9), 1491-1509

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
المراجع
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
3.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
4.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
4.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
المراجع
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
4.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  8 h, 140 °C
المراجع
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
Feberero, Claudia ; et al, Molecules, 2022, 27(2),

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
المراجع
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
المراجع
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
3.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
المراجع
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

طريقة الإنتاج 24

رد فعل الشرط
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 26

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
5.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Hydrogen iodide ;  rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
5.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ;  rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
المراجع
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

طريقة الإنتاج 28

رد فعل الشرط
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
المراجع
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

طريقة الإنتاج 29

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Methanol ,  Chloroform ;  24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
المراجع
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Benzofuran,4-bromo-2-phenyl- Raw materials

Benzofuran,4-bromo-2-phenyl- Preparation Products

الموردين الموصى بهم
Shanghai Hongxiang Biomedical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd